2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid
Overview
Description
“2-{[3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid” is a chemical compound with the molecular formula C12H12N2O4S. It has a molecular weight of 280.30 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4S/c1-3-18-12(17)9-4-8(5-13)11(14-7(9)2)19-6-10(15)16/h4H,3,6H2,1-2H3,(H,15,16) . This code provides a specific description of the structure of the molecule, including the positions of the cyano, ethoxycarbonyl, and sulfanyl groups on the pyridine ring.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.Mechanism of Action
Target of Action
Mode of Action
The compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory genes.
Biochemical Pathways
The compound has been found to increase the activity of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. It has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases.
Result of Action
The compound has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation, suggesting its potential use in the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
2-(3-cyano-5-ethoxycarbonyl-6-methylpyridin-2-yl)sulfanylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-3-18-12(17)9-4-8(5-13)11(14-7(9)2)19-6-10(15)16/h4H,3,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWJFQUARLXQFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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